WAY-214156 Demonstrates Higher ERβ Potency than Prinaberel (ERB-041)
WAY-214156 inhibits ERβ with an IC50 of 4.2 nM, which is approximately 22% more potent than prinaberel (ERB-041), which has an IC50 of 5.4 nM [1]. This difference, while modest, positions WAY-214156 as the more potent tool compound for assays requiring maximal ERβ activation at lower concentrations [1].
| Evidence Dimension | ERβ binding affinity (IC50) |
|---|---|
| Target Compound Data | 4.2 nM |
| Comparator Or Baseline | Prinaberel (ERB-041): 5.4 nM |
| Quantified Difference | WAY-214156 is 1.29-fold more potent (22% lower IC50) |
| Conditions | Human ERβ competitive binding assay [1] |
Why This Matters
Higher potency allows lower compound usage in cell-based assays, reducing solvent exposure and potential off-target effects.
- [1] Cvoro A, Tatomer D, Tee MK, Zogovic T, Harris HA, Leitman DC. Selective estrogen receptor-beta agonists repress transcription of proinflammatory genes. J Immunol. 2008;180(1):630-636. View Source
